Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-methoxy-1H-indazol-5-ol: Structure, Properties, and Synthetic Strategies for Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other critical pharmacophores, most notably indoles and phenols, enabling chemists to fine-tune pharmacological profiles and secure intellectual property.[3] Indazole-containing derivatives are integral components of numerous FDA-approved therapeutics, demonstrating a wide spectrum of biological activities, including anti-emetic (Granisetron), anti-cancer (Axitinib, Pazopanib), and anti-inflammatory effects.[4][5]
This guide focuses on a specific, highly functionalized derivative: 4-methoxy-1H-indazol-5-ol . The strategic placement of a methoxy group at the C4 position and a hydroxyl group at the C5 position creates a molecule with significant potential for forming targeted interactions with biological macromolecules. The vicinal methoxy and hydroxyl groups, reminiscent of a masked catechol moiety, present a unique electronic and steric environment. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, predicted properties, robust synthetic strategies, and potential applications in medicinal chemistry.
Molecular Structure and Physicochemical Properties
Core Chemical Structure
4-methoxy-1H-indazol-5-ol is built upon the fundamental 1H-indazole core. This core consists of a benzene ring fused to a pyrazole ring. The key feature of the target molecule is the substitution pattern on the benzene portion of the scaffold:
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A methoxy group (-OCH₃) at the 4-position.
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A hydroxyl group (-OH) at the 5-position.
This arrangement allows for tautomerism, with the proton on the pyrazole nitrogen potentially residing on either N1 (1H-indazole) or N2 (2H-indazole), although the 1H-tautomer is generally more stable. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-OCH₃) in close proximity is a critical feature for molecular recognition by biological targets.
Caption: Chemical Structure of 4-methoxy-1H-indazol-5-ol.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₈N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 164.16 g/mol | Influences diffusion, transport, and fits within Lipinski's Rule of Five. |
| pKa | ~9.0 (hydroxyl), ~13.5 (N-H) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| Predicted LogP | ~1.5 - 2.0 | Indicates lipophilicity, which impacts membrane permeability and absorption. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Key for specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Provides multiple points for electrostatic interactions. |
| Appearance | Predicted to be a white to off-white or light yellow solid.[8] | Basic physical property for material handling. |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited aqueous solubility.[8] | Critical for formulating solutions for biological assays and synthesis. |
Synthesis and Purification Strategies
A robust and reproducible synthetic route is paramount for any further investigation. The following proposed pathway is designed based on established, high-yielding reactions reported for analogous indazole systems, ensuring a high probability of success.[6][7] The strategy hinges on the well-established Davis–Beirut reaction (or a similar cyclization) followed by a selective demethylation.
Retrosynthetic Analysis and Proposed Pathway
The causality behind this synthetic plan is to build the core indazole structure first from a commercially available and appropriately substituted aniline precursor. The hydroxyl group is masked as a more stable methoxy group during the ring-forming reaction to prevent unwanted side reactions. The final step is a selective deprotection to unmask the hydroxyl group, which is a standard and reliable transformation in medicinal chemistry.
Caption: Retrosynthetic analysis for 4-methoxy-1H-indazol-5-ol.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis and characterization at each step confirm the integrity of the intermediates before proceeding.
Step 1: Synthesis of 4,5-dimethoxy-1H-indazole from 2-Amino-4,5-dimethoxytoluene
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Rationale: This step employs a classical intramolecular cyclization of a diazotized aniline. Acetic acid serves as both the solvent and a mild acid catalyst. The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, preventing premature decomposition.[6]
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Procedure:
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To a solution of 2-amino-4,5-dimethoxytoluene (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material), cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then warm to room temperature and stir overnight.
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Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.
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Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 4,5-dimethoxy-1H-indazole.
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Step 2: Selective Demethylation to 4-methoxy-1H-indazol-5-ol
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Rationale: Boron tribromide (BBr₃) is a powerful and selective Lewis acid used for the cleavage of aryl methyl ethers.[7] The reaction is performed at low temperature to control its high reactivity. The C4-methoxy group is expected to be less sterically hindered and potentially more reactive, but careful control of stoichiometry and reaction time may allow for selective cleavage at the C5 position. If selectivity is an issue, alternative protecting group strategies would be required.
-
Procedure:
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Dissolve the 4,5-dimethoxy-1H-indazole (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of boron tribromide in DCM (1.0-1.2 eq) dropwise via syringe. The choice of 1.0-1.2 equivalents is critical to favor mono-demethylation over di-demethylation.
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After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
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Pour the mixture into a separatory funnel and extract three times with ethyl acetate.
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Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford pure 4-methoxy-1H-indazol-5-ol.
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Spectroscopic and Analytical Profile
Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques. The following data are predicted based on known spectral data of similar indazole derivatives.[6][9]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (br s, 1H, NH ), δ ~9.0 (s, 1H, OH ), δ ~7.8-8.0 (s, 1H, H3), δ ~7.0-7.2 (d, 1H, H6 or H7), δ ~6.8-7.0 (d, 1H, H6 or H7), δ ~3.8 (s, 3H, -OCH₃ ). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~150-155 (C-O), δ ~140-145 (C-O), other aromatic carbons between δ ~100-140, δ ~55-60 (-OC H₃). |
| Mass Spec (ESI+) | Predicted m/z: 165.06 [M+H]⁺, 187.04 [M+Na]⁺. |
| IR (ATR) | ν ~3300-3400 cm⁻¹ (broad, O-H stretch), ν ~3100-3200 cm⁻¹ (N-H stretch), ν ~2950 cm⁻¹ (C-H stretch), ν ~1600 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch). |
Biological Significance and Potential Applications in Drug Discovery
The true value of 4-methoxy-1H-indazol-5-ol lies in its potential as a scaffold or fragment in drug design.
Bioisosteric Replacement Strategy
The indazole core is a proven bioisostere of indole, a common motif in biologically active molecules. The 4-methoxy-5-hydroxy substitution pattern, in turn, can mimic the functionality of a catechol or a 5,6-dihydroxyindole, which are recognized by numerous biological targets but often suffer from poor metabolic stability (e.g., rapid oxidation to quinones). This molecule offers a more stable alternative while preserving key hydrogen bonding features.
Caption: Bioisosteric mimicry potential of the target molecule.
Potential as a Kinase Inhibitor Scaffold
A significant number of approved indazole-containing drugs are kinase inhibitors. The N-H group of the pyrazole ring is a classic "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region. The 4-methoxy and 5-hydroxyl groups can then project into the solvent-exposed region or form additional interactions within the ATP-binding pocket, providing both potency and selectivity. This makes 4-methoxy-1H-indazol-5-ol an excellent starting point for fragment-based lead discovery (FBLD) campaigns targeting various kinases.[4]
Safety and Handling
While specific toxicity data for 4-methoxy-1H-indazol-5-ol is not available, it should be handled with the standard precautions used for novel laboratory chemicals. Based on GHS data for structurally related compounds such as (1H-indazol-4-yl)methanol, the following hazards should be assumed[10]:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures:
-
Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
Conclusion
4-methoxy-1H-indazol-5-ol represents a highly valuable, yet under-explored, chemical entity for drug discovery. Its structure combines the privileged indazole scaffold with a functional group arrangement ideal for mimicking metabolically labile motifs and for establishing specific, high-affinity interactions with protein targets, particularly kinases. The well-defined synthetic pathway proposed herein provides a clear and actionable route for its synthesis and subsequent derivatization. For research teams in medicinal chemistry and drug development, 4-methoxy-1H-indazol-5-ol is not just a molecule, but a strategic starting point for the rational design of next-generation therapeutics.
References
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Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1398. Available at: [Link]
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Abbassi, Y., et al. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1702. Available at: [Link]
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